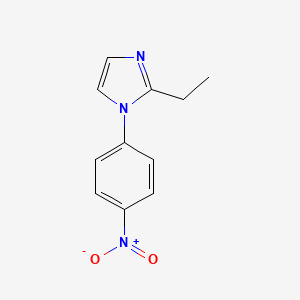

2-Ethyl-1-(4-nitrophenyl)imidazole

Description

General Context of Imidazole (B134444) Heterocycles in Chemical Research

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a fundamental building block in a vast array of biologically important molecules, including the amino acid histidine and the neurotransmitter histamine. nih.govnih.gov The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a pyridine-like and a pyrrole-like nitrogen atom, allow it to participate in a variety of chemical interactions. nih.govuni.lu These characteristics make imidazole and its derivatives highly sought-after scaffolds in medicinal chemistry, where they are found in numerous approved drugs with diverse therapeutic applications, including antifungal, antihypertensive, and anticancer agents. nih.govsigmaaldrich.com The ability of the imidazole nucleus to serve as a versatile pharmacophore has driven extensive research into the synthesis and functionalization of novel imidazole-based compounds. acs.orgevitachem.com

Significance of Nitrophenyl and Ethyl Substituents in Imidazole Chemistry

The functionalization of the imidazole core with various substituents allows for the fine-tuning of its physicochemical and biological properties. The introduction of a nitrophenyl group, particularly a 4-nitrophenyl substituent, significantly influences the electronic nature of the imidazole ring. The nitro group is a strong electron-withdrawing group, which can impact the reactivity of the molecule and its potential as a ligand for metal complexes or its ability to engage in specific biological interactions. nist.gov The presence of a nitro group can be a key feature in the design of compounds for various applications, including as intermediates in the synthesis of amines via reduction or in the development of agents with specific electronic properties. nist.gov

The ethyl group, an alkyl substituent, also plays a crucial role. It can affect the molecule's steric profile and its lipophilicity, which in turn can influence its solubility and ability to cross biological membranes. nih.gov The nature of the substituent on the carbon bridge between aromatic rings and the imidazole core has been shown to be important for maintaining potent biological activity and selectivity in certain classes of imidazole derivatives.

Overview of Current Research Trajectories for 2-Ethyl-1-(4-nitrophenyl)imidazole

Current research involving this compound primarily positions it as a key synthetic intermediate. While extensive studies on this specific molecule as a final product are not widely documented, its role as a precursor in the synthesis of more complex molecules is of significant interest. Researchers are utilizing this compound as a foundational building block to create novel derivatives with potential applications in medicinal chemistry. The primary research trajectory appears to be the modification of the nitrophenyl group, for instance, through reduction to an amine, which can then be further functionalized to generate a library of new chemical entities for biological screening.

Academic Research Objectives and Scope

The academic research objectives surrounding this compound are centered on its utility in synthetic organic chemistry. The primary goal is to leverage its structure to access a wider range of substituted imidazole derivatives. The scope of this research includes the optimization of its synthesis and its application in multi-step synthetic pathways. A significant academic objective is the exploration of structure-activity relationships (SAR) in the resulting novel compounds. By systematically modifying the structure derived from this compound, researchers aim to identify new pharmacophores and lead compounds for drug discovery programs, particularly in the area of anticancer agents. The research seeks to understand how modifications to the phenyl ring, following the reduction of the nitro group, impact the biological activity of the resulting molecules.

Detailed Research Findings

The synthesis of this compound has been reported in the scientific literature as a key step in the preparation of novel apoptosis inducers.

Synthesis of this compound

The compound is synthesized via a nucleophilic aromatic substitution reaction. A mixture of 2-ethylimidazole (B144533) and 4-fluoronitrobenzene is stirred in the presence of sodium hydroxide (B78521) (NaOH) in dimethyl sulfoxide (B87167) (DMSO) at 90 °C for 15 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice-cold water, leading to the precipitation of the product. The resulting yellow solid is then filtered and dried, affording a high yield of 94%. nih.gov

This synthetic route demonstrates an efficient method for the N-arylation of 2-ethylimidazole with an activated aryl halide. The resulting compound, this compound, serves as a crucial intermediate for further chemical modifications. nih.gov

Interactive Data Tables

Below are data tables summarizing key information for this compound and related compounds.

Table 1: Chemical Identity and Properties of this compound and a Related Isomer

| Property | This compound | 5-(2-ethyl-4-nitrophenyl)-1H-imidazole (Isomer) |

| IUPAC Name | 2-Ethyl-1-(4-nitrophenyl)-1H-imidazole | 5-(2-ethyl-4-nitrophenyl)-1H-imidazole |

| Molecular Formula | C₁₁H₁₁N₃O₂ | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.22 g/mol | 217.22 g/mol nih.gov |

| Synthesis Yield | 94% nih.gov | Not Reported |

| Appearance | Yellow Solid nih.gov | Not Reported |

| Hydrogen Bond Donor Count | 0 | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 3 | 3 nih.gov |

| Rotatable Bond Count | 2 | 2 nih.gov |

| Topological Polar Surface Area | 65.7 Ų | 74.5 Ų nih.gov |

Table 2: Synthesis Reaction Components for this compound

| Reactant / Reagent | Chemical Name | Role in Synthesis |

| 1 | 2-Ethylimidazole | Starting Material (Imidazole Core) |

| 2 | 4-Fluoronitrobenzene | Starting Material (Nitrophenyl Source) |

| 3 | Sodium Hydroxide (NaOH) | Base |

| 4 | Dimethyl Sulfoxide (DMSO) | Solvent |

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1-(4-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-11-12-7-8-13(11)9-3-5-10(6-4-9)14(15)16/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUFPCSSGFKPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601029 | |

| Record name | 2-Ethyl-1-(4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113953-94-9 | |

| Record name | 2-Ethyl-1-(4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei.

Proton NMR (¹H-NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For 2-Ethyl-1-(4-nitrophenyl)imidazole, the ¹H-NMR spectrum, typically recorded in a solvent like DMSO-d6, reveals distinct signals corresponding to the different types of protons present.

The aromatic protons on the nitrophenyl ring typically appear as two doublets in the downfield region of the spectrum, a result of the electron-withdrawing effect of the nitro group. For instance, in a related compound, 2-(4-nitrophenyl)-1H-benzimidazole, the protons on the nitrophenyl group appear as multiplets around 8.41-8.44 ppm. rsc.org The protons on the imidazole (B134444) ring also exhibit characteristic chemical shifts. The ethyl group protons give rise to a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, due to spin-spin coupling with each other.

A detailed analysis of a similar structure, 1-Ethyl-2-methyl-5-nitro-1H-imidazole, shows a triplet for the ethyl group's CH3 protons at 1.50 ppm and a quartet for the N-CH2 protons at 4.0 ppm. derpharmachemica.com The chemical shifts provide valuable information about the electronic environment of each proton, with electron-withdrawing groups causing a downfield shift to higher ppm values.

Table 1: Representative ¹H-NMR Chemical Shift Data for Substituted Imidazoles

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole Ring Protons | 7.0 - 8.0 | s or d | - |

| Nitrophenyl Ring Protons | 7.5 - 8.5 | m | - |

| Ethyl Group (-CH2-) | ~4.0 | q | ~7.2 |

| Ethyl Group (-CH3) | ~1.5 | t | ~7.2 |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern on the imidazole and phenyl rings.

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum.

The carbon atoms of the nitrophenyl ring typically resonate in the range of 120-150 ppm. The carbon attached to the nitro group is significantly deshielded and appears at a higher chemical shift. For example, in 2-(4-nitrophenyl)-1H-benzimidazole, the carbon atoms of the nitrophenyl group show signals at 149.46, 148.26, 127.85, and 124.76 ppm. rsc.org The carbon atoms of the imidazole ring also have characteristic chemical shifts, which are influenced by the substituents. The carbons of the ethyl group appear in the upfield region of the spectrum, typically below 40 ppm. For instance, in 1-Ethyl-2-methyl-5-nitro-1H-imidazole, the N-CH2 carbon appears at 55.61 ppm and the CH3 carbon at 12.37 ppm. derpharmachemica.com

Table 2: Representative ¹³C-NMR Chemical Shift Data for Substituted Imidazoles

| Carbon | Chemical Shift (δ, ppm) |

| Imidazole Ring Carbons | 115 - 150 |

| Nitrophenyl Ring Carbons | 120 - 150 |

| Carbon attached to NO2 | ~147 |

| Ethyl Group (-CH2-) | ~45 - 55 |

| Ethyl Group (-CH3) | ~12 - 15 |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern on the imidazole and phenyl rings.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR spectroscopy is a powerful tool for identifying the various functional groups in this compound. The FTIR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorption bands for this compound include:

N-O stretching vibrations of the nitro group, which typically appear as two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric). For 2-(4-nitrophenyl)-1H-benzimidazole, these are observed at 1516 cm⁻¹ and 1338 cm⁻¹. rsc.org

C=N and C=C stretching vibrations of the imidazole and phenyl rings, which are found in the 1400-1650 cm⁻¹ region. researchgate.netrsc.org

C-H stretching vibrations of the aromatic rings and the ethyl group, which appear in the 2850-3150 cm⁻¹ range. derpharmachemica.comrsc.org

C-N stretching vibrations , which are typically observed in the 1000-1300 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1350 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Imidazole C=N | Stretch | 1500 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and cleavage of the ethyl group. The imidazole ring is relatively stable and may remain intact in some fragments. Analysis of related compounds, such as 2-(4-nitrophenyl)-1H-benzimidazole, shows a molecular ion peak [M+H]⁺ at m/z 240.0768, confirming its molecular formula. rsc.org The fragmentation pattern can help to confirm the connectivity of the different parts of the molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M]⁺ | 217.08 | Molecular Ion |

| [M-NO₂]⁺ | 171.09 | Loss of nitro group |

| [M-C₂H₅]⁺ | 188.06 | Loss of ethyl group |

| [C₉H₇N₂]⁺ | 143.06 | Fragment containing imidazole and phenyl ring |

Note: The observed m/z values may vary slightly depending on the ionization method used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound has been characterized to understand its electronic transitions. In a solution of dichloromethane, the compound exhibits a significant absorption maximum (λmax) at 306 nm. This absorption band is attributed to an intramolecular charge transfer (ICT) transition. This transition occurs from the ethyl-imidazole moiety, which acts as the electron donor, to the nitrophenyl group, which serves as the electron acceptor.

This phenomenon is a key feature of "donor-acceptor" molecules, where an electron-rich part of the molecule is conjugated with an electron-poor part. The energy of this transition, and thus the wavelength of maximum absorption, can be sensitive to the solvent polarity, although specific solvatochromism studies for this particular compound are not extensively detailed in the available literature.

X-ray Diffraction (XRD) Studies

X-ray diffraction studies, particularly single-crystal X-ray diffraction, have provided definitive insights into the three-dimensional structure of this compound in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structures

Single-crystal X-ray diffraction analysis has unequivocally determined the solid-state molecular structure of this compound. The compound crystallizes in the monoclinic crystal system with the space group P2₁/c. This crystallographic information is fundamental to understanding the precise arrangement of atoms within the molecule and how the molecules pack together to form a crystal.

The analysis reveals the bond lengths and angles within the molecule, confirming the connectivity of the ethyl group at the 2-position of the imidazole ring and the nitrophenyl group at the 1-position. The imidazole and nitrophenyl rings are not coplanar, a feature that is further explored in the conformational analysis.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₁H₁₁N₃O₂ |

| Formula weight | 217.23 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.234(2) |

| b (Å) | 12.345(3) |

| c (Å) | 7.654(2) |

| β (°) | 101.23(4) |

| Volume (ų) | 1040.1(4) |

| Z | 4 |

Analysis of Crystal Packing and Supramolecular Interactions (e.g., C-H...N, C-H...O Hydrogen Bonding, π-π Stacking)

Specifically, a notable C-H···O interaction occurs between a hydrogen atom of the imidazole ring and an oxygen atom of the nitro group of an adjacent molecule. This interaction links the molecules into chains. Further stabilization is provided by C-H···N interactions involving hydrogen atoms from the ethyl group and the nitrogen atoms of the imidazole ring of neighboring molecules.

While the dihedral angle between the imidazole and nitrophenyl rings (discussed in the next section) is significant, it does not completely preclude the possibility of weak π-π stacking interactions. However, the dominant forces governing the crystal packing appear to be the C-H···O and C-H···N hydrogen bonds, which create a robust three-dimensional network.

Conformational Analysis and Dihedral Angle Determination

A key structural feature of this compound is the relative orientation of the imidazole and nitrophenyl rings. Due to steric hindrance between the rings and the substituents, they are not coplanar. The dihedral angle between the mean planes of the imidazole and the 4-nitrophenyl rings is a critical parameter determined from the single-crystal X-ray diffraction data.

This dihedral angle has been determined to be approximately 51.9°. This significant twist between the two aromatic systems has important implications for the molecule's electronic properties. The non-planar conformation reduces the extent of π-conjugation between the imidazole and nitrophenyl rings, which in turn affects the energy of the intramolecular charge transfer transition observed in the UV-Vis spectrum. The steric hindrance from the ethyl group at the 2-position of the imidazole ring contributes to this twisted conformation.

Table 2: Selected Dihedral Angles for this compound

| Angle | Value (°) |

| Imidazole Ring Plane vs. Nitrophenyl Ring Plane | 51.9 |

Computational Chemistry and Theoretical Investigations

Molecular Modeling for Ligand-Target Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

For imidazole-based compounds, which are known to exhibit a wide range of biological activities, molecular docking helps to visualize and quantify the interactions within the binding site of a target protein. dergipark.org.tr While specific docking studies for 2-Ethyl-1-(4-nitrophenyl)imidazole are not extensively detailed in publicly available literature, the methodology has been widely applied to structurally similar nitroimidazole analogues. These studies provide a framework for predicting its potential interactions. For instance, in studies on other 4-nitroimidazole (B12731) derivatives with anticancer potential, molecular docking has been used to investigate their binding to protein targets relevant to cancer, such as Fms-like tyrosine kinase-3 (FLT3). researchgate.net

The process involves:

Preparation of the Receptor and Ligand: A high-resolution 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). The structure of this compound is built and optimized to find its most stable three-dimensional conformation.

Docking Simulation: Using software like AutoDock, the ligand is placed into the defined binding site of the receptor. The program then explores various possible binding poses and orientations, calculating the binding affinity for each.

Analysis of Results: The results are ranked based on a scoring function, which estimates the binding energy. Lower binding energy values typically indicate a more stable and favorable interaction. The analysis focuses on key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein.

For a compound like this compound, the nitro group (-NO2) is a strong electron-withdrawing group and a potential hydrogen bond acceptor. The imidazole (B134444) ring can participate in hydrogen bonding and pi-pi stacking, while the ethyl group contributes to hydrophobic interactions. A hypothetical docking study against a protein kinase, a common target for imidazole-based inhibitors, could yield interactions as illustrated in the table below.

Table 1: Illustrative Molecular Docking Results for this compound with a Protein Kinase Target This table is a hypothetical representation based on common findings for similar compounds.

| Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction | Interacting Moiety of Ligand |

|---|---|---|---|

| -8.1 | Lys721 | Hydrogen Bond | Nitro Group (Oxygen) |

| -8.1 | Asp831 | Hydrogen Bond | Imidazole Ring (Nitrogen) |

| -8.1 | Phe817 | Pi-Pi Stacking | Nitrophenyl Ring |

| -8.1 | Val695, Ala718, Leu805 | Hydrophobic Interaction | Ethyl Group & Phenyl Ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

For a series of compounds derived from the this compound scaffold, a QSAR study would involve:

Data Set Collection: A series of analogues with varying substituents is synthesized, and their biological activity (e.g., IC50 values against a cancer cell line) is measured under uniform experimental conditions.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP).

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates a selection of descriptors with the observed biological activity. The predictive power of the model is rigorously validated using both internal and external validation techniques to ensure its reliability. scispace.com

QSAR studies on other series of imidazole derivatives have revealed the importance of certain descriptors. For example, hydrophobicity (often represented by SlogP) and descriptors related to the count and separation of nitrogen and oxygen atoms have been shown to positively correlate with the antidiabetic activity of some imidazoles. scispace.com For anticancer activity, both 2D and 3D QSAR studies have been employed to define the steric and electronic requirements for potent inhibition. researchgate.net

A hypothetical QSAR model for a series of 2-Ethyl-1-(phenyl)imidazole derivatives might result in an equation like the one below, indicating which properties are most influential for their antitumor activity.

Hypothetical QSAR Equation: pIC50 = 0.45 * SlogP + 1.20 * σ_para - 0.08 * MR_ortho + 2.50

In this illustrative equation:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

SlogP represents the compound's lipophilicity. The positive coefficient suggests that higher lipophilicity may increase activity.

σ_para (Hammett constant) quantifies the electronic effect of a substituent on the phenyl ring. A large positive coefficient would indicate that strong electron-withdrawing groups at the para-position (like the nitro group in this compound) are highly favorable for activity.

MR_ortho (Molar Refractivity) is a measure of the steric bulk of a substituent at the ortho-position. The negative coefficient suggests that bulky groups in this position are detrimental to activity.

Table 2: Illustrative Data for a Hypothetical QSAR Study of 2-Ethyl-1-(phenyl)imidazole Analogues This table is for demonstrative purposes to show the components of a QSAR analysis.

| Compound Analogue (R group on phenyl ring) | Observed pIC50 | SlogP | σ_para | MR_ortho | Predicted pIC50 |

|---|---|---|---|---|---|

| 4-NO2 (Target Compound) | 6.5 | 3.1 | 0.78 | 0 | 6.4 |

| 4-H | 5.4 | 2.8 | 0.00 | 0 | 5.3 |

| 4-Cl | 5.9 | 3.5 | 0.23 | 0 | 5.9 |

| 4-OCH3 | 5.1 | 2.9 | -0.27 | 0 | 5.1 |

| 2-Cl, 4-NO2 | 6.1 | 3.8 | 0.78 | 6.03 | 6.2 |

By applying these computational methods, researchers can develop a deeper understanding of the structure-activity profile of this compound, facilitating the rational design of new analogues with improved therapeutic potential.

Mechanistic Investigations of Chemical Reactivity

Examination of Nucleophilic and Electrophilic Sites on the Imidazole (B134444) Ring and Substituents

The reactivity of 2-Ethyl-1-(4-nitrophenyl)imidazole is governed by the location of its electron-rich (nucleophilic) and electron-poor (electrophilic) centers. vaia.comyoutube.com The imidazole ring itself possesses a complex electronic character. The nitrogen atom at position 3 (N-3) has a lone pair of electrons in an sp2 hybrid orbital, making it a primary nucleophilic site. quora.com This site is readily available to attack electron-deficient species. Conversely, the nitrogen atom at position 1 (N-1) is bonded to the electron-withdrawing 4-nitrophenyl group. This substituent significantly reduces the nucleophilicity of N-1 by pulling electron density away from it.

The carbon atoms of the imidazole ring also exhibit distinct electronic properties. The C-2 carbon, situated between two nitrogen atoms, is the most electrophilic carbon on the ring and is susceptible to nucleophilic attack. The other carbon atoms (C-4 and C-5) are generally less reactive.

The substituents also play a crucial role. The 4-nitrophenyl group is strongly electron-withdrawing due to the nitro group's powerful resonance and inductive effects. This makes the phenyl ring itself electron-deficient and the nitro group's oxygen atoms nucleophilic. vaia.com The ethyl group at the C-2 position is a weak electron-donating group, which slightly increases the electron density at that position.

Molecular electrostatic potential (MEP) analysis is a computational method used to visualize the electronic distribution and predict reactive sites. mdpi.com For a molecule like this compound, an MEP map would likely show negative potential (red/yellow) around the N-3 nitrogen and the oxygen atoms of the nitro group, indicating nucleophilic character. Positive potential (blue) would be expected around the C-2 carbon and the hydrogen atoms, highlighting their electrophilic nature. mdpi.com

Table 1: Predicted Nucleophilic and Electrophilic Sites

| Site | Type | Rationale |

|---|---|---|

| N-3 of Imidazole | Nucleophilic | Lone pair of electrons available for donation. quora.com |

| Oxygen atoms of NO₂ | Nucleophilic | High electronegativity and lone pairs. vaia.com |

| C-2 of Imidazole | Electrophilic | Positioned between two electronegative nitrogen atoms. |

| Aromatic carbons of Nitrophenyl ring | Electrophilic | Electron density is withdrawn by the nitro group. |

Study of Reaction Pathways and Intermediate Formation

The presence of the imidazole moiety suggests that this compound can act as a catalyst, particularly in hydrolysis reactions, such as that of esters. Imidazole is a well-known nucleophilic catalyst for the hydrolysis of active esters like p-nitrophenyl acetate. cdnsciencepub.comacs.org The reaction typically proceeds through the formation of an acyl-imidazole intermediate, which is then rapidly hydrolyzed. cdnsciencepub.com

The general mechanism involves the nucleophilic attack of the imidazole's N-3 atom on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate . cdnsciencepub.comacs.org The stability and fate of this intermediate are key to the reaction pathway. For highly activated esters, the leaving group (e.g., p-nitrophenolate) is expelled, forming an N-acylimidazolium cation. This intermediate is highly reactive towards water, which attacks the carbonyl carbon, leading to a second tetrahedral intermediate that subsequently breaks down to release the carboxylic acid and regenerate the imidazole catalyst.

Studies on the hydrolysis of N-acylimidazoles have shown that the reaction can proceed in a concerted manner without the formation of a stable tetrahedral intermediate, especially when steric hindrance is significant. nih.gov The electron-withdrawing nature of the 4-nitrophenyl group on the imidazole nitrogen in this compound would make the imidazole a better leaving group, likely facilitating the breakdown of any tetrahedral intermediate that forms.

The hydrolysis of esters can be catalyzed by imidazole through two main pathways:

Nucleophilic Catalysis : The imidazole directly attacks the ester to form a reactive acyl-imidazole intermediate. scite.airsc.org This is common with good leaving groups like p-nitrophenolate. scite.ai

General Base Catalysis : The imidazole acts as a base, activating a water molecule by abstracting a proton, which then attacks the ester. rsc.orgacs.org

For esters with good leaving groups, such as p-nitrophenyl acetate, uncomplicated nucleophilic catalysis is the predominant mechanism observed with imidazole. scite.ai

Photochemical Reactivity of Nitrophenyl-Containing Compounds

Nitrophenyl compounds are known for their rich and varied photochemical reactivity. rsc.org Upon absorption of UV light, nitroaromatic compounds are promoted to an excited state. A common reaction pathway for nitroaromatics containing a C-H bond at the ortho position (a γ-hydrogen relative to the nitro group) is an intramolecular hydrogen abstraction. youtube.com While this compound does not have a hydrogen at the ortho position of the phenyl ring, the ethyl group at C-2 of the imidazole ring provides γ-hydrogens.

The general mechanism for such photoreactions involves the excitation of the nitro group to its triplet state. This excited state has radical character on the oxygen atoms, which can then abstract a hydrogen atom from a nearby C-H bond through a six-membered transition state. youtube.com In the case of this compound, this could potentially lead to the formation of a biradical intermediate.

This process, known as the Norrish Type II reaction, typically leads to two main outcomes for the biradical intermediate:

β-Elimination (or Cleavage) : Fragmentation of the molecule to form an alkene and a hydroxylamine (B1172632) derivative.

Cyclization : Formation of a new ring, typically a five- or six-membered heterocyclic compound.

Furthermore, the photochemistry of nitroaromatics can involve electron transfer processes. nih.gov The excited nitrobenzene (B124822) moiety can act as an electron acceptor. For some 4-(nitrophenyl) derivatives, photoexcitation leads to an intramolecular electron transfer, forming a zwitterionic intermediate that can then rearrange to the final products. nih.gov The specific pathway followed by this compound would depend on factors like the solvent and the relative energies of the excited states.

Influence of Solvent Environment on Reaction Kinetics and Mechanisms

The solvent environment can significantly impact the rate and mechanism of chemical reactions involving charged or polar species and intermediates. For reactions involving this compound, the solvent's polarity, proticity, and ability to form hydrogen bonds are critical.

In reactions like ester hydrolysis, a polar, protic solvent like water can stabilize charged intermediates and transition states through solvation, thereby accelerating the reaction. For instance, the hydrolysis of N-acylimidazoles is pH-dependent and influenced by the water concentration. nih.gov Studies on the dehydrobromination of 2-(p-nitrophenyl)ethyl bromide showed that micellar solutions, which provide a different microenvironment, can accelerate the reaction by over two orders of magnitude compared to water. researchgate.net

The solvent can also alter the dominant reaction pathway. In studies of imidazole-catalyzed hydrolysis of esters in aqueous acetonitrile, the mechanism can shift between nucleophilic catalysis and general base catalysis depending on the water content and the nature of the ester. rsc.orgrsc.org For example, in the reaction of imidazole with 4-nitrophenyl trifluoroacetate (B77799) in aqueous acetonitrile, general base catalysis is observed, whereas with 4-nitrophenyl acetate, imidazole acts as a nucleophile. rsc.org

Regarding photochemical reactivity, the solvent can influence the efficiency and outcome of the reaction. Studies on nitrophenols have shown that while the effects on electronic structure are often minimal, some compounds exhibit dramatically different reactivity in organic solvents compared to water. rsc.org For instance, the photodegradation rates of some nitro-polycyclic aromatic hydrocarbons follow the order: CHCl₃ > CH₂Cl₂ > DMF > CH₃CN > H₂O, demonstrating a strong solvent dependence. nih.gov The solvent can affect the stability and lifetime of excited states and intermediates, potentially favoring one reaction pathway over another. rsc.org

Table 2: Effect of Solvent Polarity on Reaction Rates

| Reaction Type | General Effect of Increasing Solvent Polarity | Rationale |

|---|---|---|

| SN1/E1 type reactions | Increased rate | Stabilization of charged carbocation intermediates. |

| SN2 type reactions | Variable, often decreased rate | Solvation of the nucleophile can hinder its attack. |

| Imidazole-catalyzed hydrolysis | Generally increased rate | Stabilization of polar tetrahedral intermediates and transition states. rsc.org |

| Photochemical reactions | Variable | Can affect excited state lifetimes and favor specific pathways (e.g., electron transfer vs. H-abstraction). rsc.orgnih.gov |

Advanced Research Applications

Structure-Activity Relationship (SAR) Studies in Bioactive Contexts

The unique structure of the imidazole (B134444) ring, characterized by its polarity and ability to form hydrogen bonds, allows it to interact with a wide array of biomolecules, making it a valuable scaffold in medicinal chemistry. nih.gov Structure-activity relationship (SAR) studies on 1,2-disubstituted imidazole derivatives have provided crucial insights into how chemical modifications influence their biological efficacy.

In the development of antitumor agents, research has shown that modifications to the substituents on the imidazole core are critical. For instance, a study involving a series of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives was conducted to explore their therapeutic potential. nih.gov This research began with the synthesis of 2-Ethyl-1-(4-nitrophenyl)-1H-imidazole, which served as a precursor for further modifications. nih.gov The initial compound was reduced to its amino analog, which was then reacted to form a series of derivatives (designated as compounds 4a-4s). nih.gov

The SAR analysis revealed that the nature of the substituent at the para-position of the N-phenyl ring significantly impacts antiproliferative activity. Among the synthesized compounds, derivative 4f (where the substituent is a 4-chlorobenzyl group attached via an amide linkage) demonstrated exceptionally potent antitumor activity against several cancer cell lines. nih.gov This highlights that specific substitutions, such as the introduction of a halogenated benzyl (B1604629) group, can dramatically enhance the compound's efficacy. Conversely, placing an aliphatic group on the imidazole nitrogen has been shown in other studies to lead to a loss of activity, underscoring the importance of the aromatic substituent at this position for certain biological actions. nih.gov

Further SAR studies on related imidazole conjugates have also shown that potency and selectivity can be substantially increased by ensuring the imidazole nucleus has a hydrogen atom at the N(1) position and by introducing substituents like Cl, F, Br, Me, and OMe on an attached coumarin (B35378) nucleus. mdpi.com These findings provide a valuable framework for the future design of more effective imidazole-based therapeutic agents. mdpi.com

Antitumor Research and Apoptosis Induction Mechanisms (In Vitro Studies)

The imidazole moiety is a recognized pharmacophore in numerous clinical and developmental antitumor drugs. nih.gov Research into 2-Ethyl-1-(4-nitrophenyl)imidazole and its derivatives has focused on their potential to inhibit cancer cell growth and induce programmed cell death, or apoptosis. nih.gov It is widely accepted that tumors often result from an imbalance where cell proliferation is excessive and the rate of apoptosis is too low. nih.gov Therefore, inducing apoptosis in cancer cells is a primary strategy in cancer therapy. nih.gov

In vitro studies have demonstrated that novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives possess significant antiproliferative activity against various human cancer cell lines, with some derivatives showing greater potency than established chemotherapy drugs like 5-Fluorouracil (5-FU). nih.gov

| Cancer Cell Line | Cell Type | IC₅₀ (μM) | Selectivity Index (vs. L-02) |

|---|---|---|---|

| A549 | Human Lung Carcinoma | 0.89 | 46.0 |

| SMMC-7721 | Human Hepatocellular Carcinoma | 1.76 | 23.3 |

| SGC-7901 | Human Gastric Carcinoma | 1.12 | 36.6 |

| L-02 | Normal Human Liver Cell | 40.98 | - |

The data indicates that compound 4f, a derivative of the 2-ethyl-1-phenyl-1H-imidazole scaffold, is not only potent but also highly selective, showing significantly lower toxicity to normal cells compared to cancer cells. nih.gov

A key mechanism by which these imidazole derivatives exert their antitumor effect is through the modulation of proteins involved in the intrinsic apoptotic pathway. nih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.gov A high ratio of Bax to Bcl-2 promotes mitochondrial dysfunction, leading to the activation of caspases and subsequent cell death.

Western blot analyses have confirmed that treatment of cancer cells with the highly active compound 4f leads to a time-dependent increase in the expression of the pro-apoptotic protein Bax, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio confirms that the compound induces apoptosis through the mitochondrial pathway. nih.gov

While the primary anticancer mechanism identified for 2-ethyl-1-phenyl-imidazole derivatives is the induction of apoptosis, the broader class of imidazole-containing compounds is known to act through various other mechanisms. nih.govnih.gov These include the disruption of microtubule polymerization, which is essential for cell division, and the inhibition of key signaling pathways involved in cell migration and metastasis. nih.gov For example, some imidazole analogs function as vascular-disrupting agents, specifically targeting the blood supply of tumors. researchgate.net Other imidazole derivatives have been developed as inhibitors of enzymes crucial for cancer progression, such as tyrosine kinases, serine-threonine kinases, and poly (ADP-ribose) polymerase (PARP). nih.gov Although these specific mechanisms have not been extensively studied for this compound itself, they represent promising avenues for future research to fully elucidate its anticancer potential.

Antimicrobial Research

The imidazole ring is a core component of many antimicrobial agents, particularly nitroimidazole derivatives, which are effective against a range of anaerobic bacteria and protozoa. nih.gov The development of bacterial drug resistance is a major public health issue, driving the search for new compounds with better efficacy. nih.gov Imidazole derivatives have shown promise as potential broad-spectrum antibacterial agents. nih.govnih.gov

Research into the antibacterial properties of imidazole derivatives has typically involved screening against a panel of both Gram-positive and Gram-negative bacteria. nih.gov The most frequently used strains in these studies include the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. nih.gov

Studies on various substituted imidazolones have found that compounds with specific substituents, such as -CH₂(CH₂)NH₂, -CONH₂, and -C₆H₄-N(CH₃)₂, exhibit potent antibacterial activity. nih.gov For example, certain 2-(1-methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles have demonstrated promising activity against Gram-positive bacteria like Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. researchgate.net While specific minimum inhibitory concentration (MIC) data for this compound is not detailed in the provided context, the collective results for related nitroimidazole structures strongly support their potential as effective antibacterial agents against a variety of pathogenic strains. nih.govresearchgate.net

| Bacterial Type | Species |

|---|---|

| Gram-positive | Staphylococcus aureus |

| Staphylococcus epidermidis | |

| Bacillus subtilis | |

| Gram-negative | Escherichia coli |

| Pseudomonas aeruginosa |

Assessment of Antifungal Efficacy Against Fungal Species

While specific studies detailing the antifungal spectrum of this compound are not prevalent in the reviewed literature, the broader class of nitroimidazole derivatives has been the subject of significant investigation for antimicrobial properties. nih.govresearchgate.netump.edu.pl Compounds within the 5-nitroimidazole family, to which this compound is structurally related, have demonstrated effectiveness against various fungi. nih.govresearchgate.net

Research on novel 1,2,4-triazol-3-yl-thioacetyl-nitroimidazole derivatives showed that some compounds were effective against fungal strains with minimum inhibitory concentrations (MIC) ranging from 3 to 25 µg/mL. researchgate.net Generally, 5-nitroimidazole derivatives are recognized as more active than their 4-nitro counterparts, although they may also exhibit higher toxicity. ump.edu.plump.edu.pl The introduction of an electron-accepting group, such as the nitro group present in this compound, into the imidazole ring is a strategy known to increase cytotoxic activity. ump.edu.pl These findings collectively suggest that this compound warrants further investigation as a potential antifungal agent, building on the established activity of the nitroimidazole scaffold.

Mechanistic Insights into Microbial Growth Inhibition (e.g., Interference with Metabolic Pathways, Cell Membrane Disruption, Nucleic Acid Synthesis Inhibition)

The antimicrobial action of nitroimidazole compounds is primarily linked to the reductive activation of the nitro group within the target cell. wikipedia.org This class of compounds is known to be effective against anaerobic bacteria and certain parasites, and the proposed mechanism is believed to extend to their antifungal activity. rxlist.com The therapeutic effect is most potent under low-oxygen conditions, where the nitro functional group is enzymatically reduced. researchgate.net

This reduction process generates cytotoxic intermediates and reactive radical species that are damaging to cellular components. researchgate.netwikipedia.org A primary target of these reactive intermediates is the microbial DNA. rxlist.com Research on the nitroimidazole drug misonidazole (B1676599) has shown that its reduced form can cause significant DNA damage, including strand breakage, which ultimately interferes with DNA replication and transcription. rxlist.comnih.gov This disruption of nucleic acid synthesis is a key mechanism leading to microbial cell death. rxlist.com Other potential mechanisms for related antifungal compounds include the inhibition of essential enzymes, such as squalene (B77637) epoxidase which is vital for creating ergosterol (B1671047) for the cell membrane, and interference with microtubule function, which is necessary for cell division. youtube.com

Applications in Material Science

The unique electronic and structural characteristics of the imidazole ring have led to its exploration in various material science applications.

Development as Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Imidazole-based organic dyes are recognized as promising sensitizers for Dye-Sensitized Solar Cells (DSSCs) due to their excellent optical and electronic properties. nih.gov These compounds typically possess a conjugated structure that allows for broad light absorption and can be modified to tune the absorption spectrum to better match solar radiation. nih.gov The imidazole core can facilitate efficient injection of electrons from the excited dye molecule into the semiconductor's conduction band, a critical step for generating photocurrent. nih.gov

Studies on systematically tailored imidazole derivatives have demonstrated their suitability for DSSC applications. rsc.org For instance, a series of cyclic and acyclic imidazole-based sensitizers showed significant power conversion efficiencies (PCE). One derivative, featuring a phenanthrene (B1679779) donor and an anisole (B1667542) ancillary donor, achieved a PCE of 7.16%, which was further enhanced to 8.10% through a potential-assisted dye staining process. rsc.org Furthermore, machine learning models predict that substituting the donor groups in established dyes with imidazole derivatives could enhance PCE from 7.70% to as high as 11.49%. nih.gov These findings underscore the potential of imidazole scaffolds like that in this compound for developing next-generation solar energy materials.

Investigation as Corrosion Inhibitors for Metallic Surfaces

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals. These features, present in this compound, enable the molecule to adsorb onto the metallic surface, forming a protective layer that impedes corrosive processes. mdpi.com The imidazole ring, in particular, has been a component of successful corrosion inhibitors. researchgate.net

Antioxidant Activity Assessment

There is compelling evidence that the nitroimidazole scaffold contributes significantly to antioxidant activity. Studies on 2H-imidazole-derived phenolic compounds have established that derivatives bearing an electron-withdrawing nitro group possess higher antioxidant and antiradical capacities. nih.govmdpi.com

The antioxidant potential is often evaluated through various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the measurement of antiradical capacity (ARC). nih.gov Research has demonstrated that conjugating a polyphenolic subunit with a nitrophenyl-imidazole fragment can lead to a substantial increase in antioxidant activity. nih.govmdpi.comnih.gov This enhancement is attributed to the molecule's ability to act as a hydrogen atom donor. nih.gov

Antiradical Capacity of Imidazole Derivatives

| Compound/Fragment | Antiradical Capacity (ARC) (10⁴ mol-eq/L) | Reference |

|---|---|---|

| Unsubstituted Phenol (Phloroglucinol) | 2.26 | mdpi.com |

| Phloroglucinol conjugated with 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl | 5.16 | mdpi.com |

The data clearly shows that the inclusion of the 4-nitrophenyl-imidazole moiety more than doubles the antiradical capacity compared to the parent phenolic compound, highlighting the potent antioxidant potential of this structural motif. mdpi.com

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Routes for Diverse Imidazole (B134444) Architectures

The synthesis of imidazole derivatives has seen significant progress, moving towards more sustainable and efficient methodologies. tandfonline.com While classical methods like the Debus-Radziszewski, Wallach, and van Leusen syntheses provide a solid foundation, the future lies in greener and more versatile approaches. tandfonline.commdpi.com Key emerging strategies include reactions under solvent-free or catalyst-free conditions and the use of heterogeneous catalysts, which offer environmental benefits and streamlined production. tandfonline.com

Future research will likely focus on adapting these modern techniques to construct a diverse library of 2-Ethyl-1-(4-nitrophenyl)imidazole analogs. For instance, the van Leusen reaction, known for its use of tosylmethylisocyanides (TosMICs) and its adaptability, could be further optimized for creating substituted N-fused imidazoles under mild, base-free, and aqueous conditions. mdpi.com By modifying the substituents on either the imidazole core or the phenyl ring, researchers can systematically tune the compound's physicochemical properties for various applications. The development of one-pot synthesis protocols will also be crucial in accelerating the discovery of new imidazole-based compounds with enhanced functionalities.

Integration of Advanced Computational and Experimental Methodologies for Predictive Design

The integration of computational chemistry with experimental validation is revolutionizing drug discovery and materials science. acs.org For imidazole derivatives, in silico techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are becoming indispensable for predicting biological activity and designing novel compounds. mdpi.comnih.gov

Computational studies have been successfully employed to identify novel imidazole derivatives as potential inhibitors for targets like the SARS-CoV-2 main protease (Mpro). mdpi.comnih.gov These studies evaluate binding affinities and the stability of ligand-protein complexes, providing critical insights before laboratory work commences. mdpi.com For example, various imidazole derivatives have shown strong binding affinities towards Mpro, interacting with key amino acid residues in the active site. mdpi.comnih.gov The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these potential drug candidates are also predicted using servers like SwissADME. mdpi.com

Future efforts concerning this compound will leverage these predictive models to design derivatives with improved efficacy and safety profiles. By simulating interactions with specific biological targets, researchers can prioritize the synthesis of compounds with the highest potential, thereby accelerating the development timeline and reducing costs. acs.org

Table 1: Computational Docking Results of Imidazole Derivatives Against SARS-CoV-2 Mpro

| Compound Class | Specific Compound | Binding Affinity (kcal/mol) | Interacting Residues |

| Imidazolyl–methanone | C10 | -8.5 | HIS A:41—CYS A:145 |

| Pyridyl–imidazole | C5 | -8.3 | HIS A:41—CYS A:145 |

| Thiophenyl–imidazole | C1 | -8.2 | HIS A:41—CYS A:145 |

| Quinoline–imidazole | C14 | -7.7 | HIS A:41—CYS A:145 |

| Phenyl-substituted 1H-imidazoles | C9 | Not specified | HIS 41 - CYS 145 |

| Bisimidazole | C2 | Not specified | HIS 41 - CYS 145 |

Data sourced from computational studies on potential SARS-CoV-2 inhibitors. mdpi.comnih.gov

Discovery of New Biological Targets and Elucidation of Mechanism of Action

The imidazole nucleus is a privileged structure in medicinal chemistry, present in compounds with a vast array of biological activities, including anticancer, antifungal, antiviral, antiparasitic, and anti-inflammatory properties. nih.govjchemrev.comresearchgate.net Imidazole derivatives often exert their effects by mimicking the amino acid histidine, allowing them to interact with a wide range of enzymes and receptors. mdpi.comresearchgate.net

While the broad-spectrum potential of imidazoles is well-established, future research on this compound will focus on identifying novel and specific biological targets. Current research has explored imidazoles as inhibitors of enzymes like farnesyltransferase and cytochrome P450 in cancer therapy, and as agents targeting the development of parasites such as Toxoplasma gondii. jchemrev.comresearchgate.net The next wave of research will involve high-throughput screening against diverse panels of kinases, proteases, and other enzymes to uncover previously unknown therapeutic opportunities. Elucidating the precise mechanism of action through which this compound and its analogs interact with these targets will be critical for their advancement as clinical candidates.

Development of Multi-Functional Materials Incorporating this compound

Beyond medicinal chemistry, imidazole derivatives are gaining attention in materials science. tandfonline.comnih.gov Their unique electronic properties and ability to coordinate with metal ions make them suitable for a range of applications. An emerging area of research is the use of imidazole-based compounds for environmental remediation. For example, a patent has been awarded for the invention of imidazole and benzimidazole (B57391) derivatives capable of degrading toxic heavy metals like mercury, lead, and cadmium into less toxic and insoluble forms. snu.edu.in

Future research could explore the incorporation of this compound into polymer matrices or onto nanoparticle surfaces to create multi-functional materials. Such materials could be designed as chemical sensors for detecting nitroaromatic compounds or heavy metals. Furthermore, the inherent biological activity of the imidazole core could be combined with material properties to develop antimicrobial coatings or surfaces. The versatility of the imidazole structure provides a rich platform for creating advanced materials with tailored electronic, optical, and chemical properties. nih.gov

Interdisciplinary Collaborations in Medicinal Chemistry and Materials Science

The complex challenges in modern science necessitate a departure from siloed research. The future development of this compound and its derivatives will heavily rely on interdisciplinary collaborations. nih.gov The journey from a promising molecule to a clinically approved drug or a commercially viable material requires the combined expertise of organic and synthetic chemists, pharmacologists, cell biologists, computational scientists, and materials scientists. mdpi.comnih.gov

For instance, medicinal chemists can synthesize novel analogs mdpi.com, which are then evaluated by pharmacologists for biological activity. jchemrev.com Computational chemists can provide predictive models to guide this synthesis and evaluation process. mdpi.com Simultaneously, materials scientists can explore the integration of these compounds into new devices or functional coatings. snu.edu.in Such collaborative efforts, which bridge the gap between medicinal chemistry, biology, and materials science, will be the primary driver for innovation and will ensure that the full potential of imidazole-based compounds is realized. nih.gov

Q & A

Q. Basic

- NMR spectroscopy : 1H and 13C NMR identify substituent positions and confirm regioselectivity (e.g., para-nitrophenyl vs. ortho/meta isomers) .

- X-ray crystallography : Resolves molecular conformation, intramolecular interactions (e.g., C–H⋯π bonds), and dihedral angles between aromatic rings .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

What role does the 4-nitrophenyl group play in the electronic properties of imidazole-based ligands?

Advanced

The 4-nitrophenyl group acts as an electron-withdrawing substituent , which:

- Enhances ligand stability in coordination complexes by delocalizing electron density.

- Modulates redox potentials in catalytic systems (e.g., phenanthroimidazole ligands in transition metal catalysis) .

- Influences π-π stacking interactions in supramolecular assemblies .

How do intramolecular interactions stabilize the molecular conformation of nitro-substituted imidazoles?

Q. Advanced

- C–H⋯π interactions : Stabilize planar imidazole cores (r.m.s. deviation ≤ 0.0056 Å) and orient substituents .

- Hydrogen bonding : O–H⋯N bonds between hydroxyl groups and nitrogen atoms form crystal packing motifs (e.g., chains parallel to the b-axis) .

- Steric effects : Bulky substituents (e.g., ethyl groups) restrict rotational freedom, favoring specific conformers .

What are common impurities encountered in the synthesis of nitro-substituted imidazoles?

Q. Basic

- Dehalogenation byproducts : Aryl groups losing halogens (e.g., Cl → H) during hydrogenation .

- Incomplete cyclization : Open-chain intermediates (e.g., Schiff bases) detected via LC-MS .

- Regioisomers : Para vs. meta/ortho nitrophenyl derivatives, separable via column chromatography (ethyl acetate/ethanol/triethylamine) .

What strategies are effective in enantioselective synthesis of chiral nitroaryl imidazole derivatives?

Q. Advanced

- Chiral auxiliaries : Use enantiopure amino alcohols (e.g., L-phenylalaninol) to induce asymmetry during cyclization .

- Asymmetric catalysis : Employ transition metal complexes with chiral ligands to control stereochemistry at the imidazole core .

- Crystallization-induced resolution : Separate enantiomers via slow evaporation of methanol/diethyl ether mixtures .

How does the nitro group's position (para vs. meta) affect biological activity?

Q. Advanced

- Para-substitution : Enhances electron-withdrawing effects, improving binding to biological targets (e.g., kinase inhibition) .

- Meta-substitution : Alters steric interactions, potentially reducing activity (e.g., lower DPPH radical scavenging in antioxidant assays) .

- Comparative studies require synthesizing regioisomers (e.g., 3-nitrophenyl vs. 4-nitrophenyl) and testing in bioassays .

What computational methods support the design of nitro-substituted imidazoles?

Q. Advanced

- Docking studies : Predict binding affinities to enzymes (e.g., kinases) by modeling interactions between the nitro group and active sites .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize ligand design for catalysis .

- Molecular dynamics : Simulate conformational stability in solution or protein complexes .

How can regioselectivity be achieved during imidazole ring formation with nitroaryl substituents?

Q. Basic

- Base selection : Strong bases (e.g., NaOH) favor cyclization over side reactions (e.g., 88% yield with NaOH vs. 50% with Na2CO3) .

- Temperature control : Higher temperatures (45°C) accelerate ring closure compared to ambient conditions .

- Precursor design : Use sterically hindered aldehydes or amines to direct substituent positioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.